3-(9-Anthryl)-L-alanine

Description

BenchChem offers high-quality 3-(9-Anthryl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9-Anthryl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

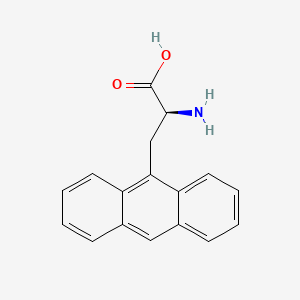

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVJUNXMEDRMRO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of 3-(9-Anthryl)-L-alanine

Abstract

3-(9-Anthryl)-L-alanine (Ala-An) is a non-canonical, fluorescent amino acid that has emerged as an indispensable tool for researchers in biochemistry, drug development, and materials science. By covalently linking the environmentally sensitive fluorophore anthracene to the backbone of L-alanine, Ala-An provides a versatile probe that can be genetically or synthetically incorporated into peptides and proteins. This guide offers an in-depth exploration of the core photophysical properties of 3-(9-Anthryl)-L-alanine, detailing the theoretical underpinnings of its behavior, practical methodologies for its characterization, and its application in advanced research. We consolidate known structural information with a principled discussion of its expected spectroscopic behavior, providing a foundational resource for both new and experienced users of this powerful molecular probe.

Introduction: The Convergence of Biology and Photonics

Fluorescence spectroscopy is a cornerstone of modern biological and chemical research, offering high-sensitivity methods to probe molecular structure, dynamics, and interactions.[1] While intrinsic protein fluorescence, primarily from tryptophan, is a valuable tool, its utility can be limited by low quantum yields and spectral overlap. The development of unnatural amino acids (UAAs) equipped with fluorescent moieties has revolutionized the field, allowing for site-specific labeling of proteins with probes whose photophysical properties are tailored for specific applications.

3-(9-Anthryl)-L-alanine is a prominent member of this class, combining the biological relevance of an amino acid with the robust and well-characterized photophysics of the anthracene chromophore.[2][3] Its primary utility lies in its ability to report on its local microenvironment. When incorporated into a peptide or protein, the fluorescence emission spectrum, quantum yield, and lifetime of the anthracene moiety can shift in response to changes in solvent polarity, viscosity, and the proximity of quenching residues. This sensitivity makes Ala-An an exceptional reporter for processes such as protein folding, conformational changes, and ligand binding.

This guide will systematically dissect the properties that make 3-(9-Anthryl)-L-alanine a powerful research tool. We will cover its synthesis and incorporation into peptides, its fundamental photophysical characteristics, and the experimental workflows required to harness its full potential.

Molecular Structure and Synthesis

The structure of 3-(9-Anthryl)-L-alanine consists of an L-alanine core where the β-carbon is attached to the 9-position of an anthracene ring. This linkage provides rotational freedom, allowing the anthracene plane to orient itself relative to the peptide backbone.

Caption: Molecular structure of 3-(9-Anthryl)-L-alanine.

Synthesis and Incorporation into Peptides

The practical application of 3-(9-Anthryl)-L-alanine in protein studies necessitates its incorporation into a peptide chain. This is almost exclusively achieved via solid-phase peptide synthesis (SPPS). To be compatible with standard SPPS protocols, the α-amino group of Ala-An must be protected. The two most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

-

Boc-3-(9-anthryl)-L-alanine: Used in Boc-SPPS, which employs strong acids like trifluoroacetic acid (TFA) for deprotection.[2]

-

Fmoc-3-(9-anthryl)-L-alanine: The preferred choice for modern SPPS, utilizing a base-labile protecting group (e.g., piperidine) that allows for milder deprotection conditions, preserving sensitive side chains.[4][5]

The choice between Boc and Fmoc strategies depends on the overall synthetic plan, the nature of other amino acids in the sequence, and desired post-translational modifications. Both protected forms are commercially available.[2][4]

Core Photophysical Properties

The photophysics of 3-(9-Anthryl)-L-alanine are governed by the electronic transitions of the anthracene chromophore. Anthracene is characterized by a well-defined, vibronically structured absorption and emission spectrum arising from the π-π* transition.

Absorption and Emission Spectra

The absorption spectrum of the anthracene moiety typically appears in the ultraviolet (UV) range, with multiple distinct peaks between approximately 330 nm and 380 nm.[6] The fluorescence emission is a near mirror image of the absorption spectrum, occurring at longer wavelengths (a phenomenon known as the Stokes shift) and also exhibiting clear vibronic structure. The emission typically peaks in the blue region of the visible spectrum, from roughly 390 nm to 450 nm.[7]

Caption: Jablonski diagram of key photophysical processes.

Environmental Sensitivity: The Power of a Local Reporter

The true utility of Ala-An stems from the sensitivity of its fluorescence to the local environment. Key parameters such as emission wavelength, quantum yield, and lifetime are modulated by the polarity of the surrounding medium.

-

Solvatochromism: The emission spectrum of anthracene derivatives can exhibit a shift in wavelength depending on solvent polarity. This effect, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent dipole. While anthracene itself has no permanent dipole moment, substitution can induce one, leading to red-shifts (to longer wavelengths) in more polar solvents.

-

Fluorescence Quantum Yield (ΦF): The quantum yield is the ratio of photons emitted to photons absorbed. For anthracene derivatives, ΦF is highly dependent on the rate of non-radiative decay pathways, such as intersystem crossing to the triplet state.[8] In polar or protic solvents, these non-radiative pathways can become more efficient, leading to a decrease in quantum yield. Conversely, when shielded from solvent in the hydrophobic core of a protein, the quantum yield of Ala-An is expected to increase significantly.

-

Fluorescence Lifetime (τF): The lifetime is the average time the fluorophore spends in the excited state before returning to the ground state. It is inversely proportional to the sum of the rates of all decay processes (radiative and non-radiative). Therefore, factors that quench fluorescence and decrease the quantum yield will also shorten the fluorescence lifetime.

Illustrative Photophysical Data

Disclaimer: The following values are illustrative and intended to demonstrate the principles of environmental sensitivity. Researchers must experimentally determine these parameters for their specific application and conditions.

| Solvent | Dielectric Constant (ε) | Expected λabs (nm) | Expected λem (nm) | Expected ΦF | Expected τF (ns) | Notes |

| Cyclohexane | 2.0 | ~366 | ~410 | High (~0.4) | ~5-10 | Non-polar, aprotic environment mimicking a protein core. |

| Dioxane | 2.2 | ~367 | ~412 | High (~0.35) | ~5-9 | Non-polar, aprotic. |

| Acetonitrile | 37.5 | ~368 | ~415 | Moderate (~0.2) | ~3-6 | Polar, aprotic solvent. |

| Ethanol | 24.6 | ~368 | ~418 | Low (~0.15) | ~2-5 | Polar, protic solvent; hydrogen bonding can increase non-radiative decay. |

| Water | 80.1 | ~370 | ~425 | Very Low (<0.1) | ~1-4 | Highly polar, protic environment; significant quenching expected. |

The clear trend is a decrease in quantum yield and lifetime as the polarity of the solvent increases. This is the fundamental principle that allows Ala-An to act as a sensitive probe for protein folding and binding events, where the fluorophore moves from a water-exposed (quenched) state to a buried, hydrophobic (emissive) state.

Experimental Protocols & Methodologies

Accurate characterization of Ala-An photophysics is crucial for interpreting experimental results. The following are standard protocols for measuring its core properties.

Workflow for Spectroscopic Characterization

Caption: Standard workflow for characterizing a fluorescent probe.

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol determines the quantum yield of a sample (S) relative to a well-characterized standard (R) with a known quantum yield (ΦR). 9,10-Diphenylanthracene in cyclohexane (ΦR = 0.95) is an excellent standard for this spectral region.

1. Preparation:

-

Prepare a series of dilute solutions of both the standard and the sample in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Prepare a "blank" cuvette containing only the solvent.

2. Measurement:

-

Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 366 nm).

-

Using a spectrofluorometer, record the emission spectrum of the blank and subtract it from all subsequent sample spectra.

-

Record the emission spectrum for each standard and sample solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical.

3. Calculation:

-

Integrate the area under the background-corrected emission spectrum for both the sample (IS) and the standard (IR).

-

The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR × (IS / IR) × (AR / AS) × (nS2 / nR2)

Where:

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (If the same solvent is used for sample and standard, this term cancels out).

-

Causality: This ratiometric approach is robust because it cancels out inconsistencies in lamp intensity and detector efficiency, relying instead on the well-defined properties of the standard. Keeping absorbance low is critical to ensure a linear relationship between absorbance and fluorescence intensity and to prevent reabsorption of emitted light.

Applications in Research and Drug Development

The unique properties of 3-(9-Anthryl)-L-alanine make it a versatile tool for addressing complex biological questions:

-

Protein Folding and Stability: By incorporating Ala-An at a site that becomes buried during folding, the process can be monitored in real-time by observing the increase in fluorescence intensity.

-

Conformational Changes: It can be used to detect subtle or large-scale conformational changes in proteins upon substrate binding, ion channel gating, or allosteric regulation.

-

Peptide-Membrane Interactions: The change in fluorescence upon moving from an aqueous environment to the hydrophobic lipid bilayer provides a direct readout of membrane binding and insertion.

-

Drug Discovery: In high-throughput screening, a change in Ala-An fluorescence can signal the binding of a small molecule inhibitor to a target protein, providing a rapid and sensitive assay.[2]

Conclusion

3-(9-Anthryl)-L-alanine stands as a testament to the power of chemical biology, providing a molecular probe that bridges the gap between static structure and dynamic function. Its photophysical properties, governed by the environmentally sensitive anthracene chromophore, offer a high-resolution window into the complex world of protein mechanics. By understanding its fundamental absorption and emission characteristics, and by employing rigorous experimental protocols, researchers can leverage this unique amino acid to gain critical insights into biological systems and accelerate the development of novel therapeutics.

References

-

PubChem. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

- Roman, E. S., et al. (2015).

- Valeur, B. (2002).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. omlc.org [omlc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Absorption [9-Methyl Anthracene] | AAT Bioquest [aatbio.com]

- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis and Purification of 3-(9-Anthryl)-L-alanine

This guide provides an in-depth exploration of the synthesis and purification of 3-(9-Anthryl)-L-alanine, a fluorescent unnatural amino acid with significant applications in biochemical research, drug development, and materials science. Its unique photophysical properties, conferred by the anthracene moiety, make it an invaluable tool for researchers. This document will detail a robust synthetic pathway, rigorous purification protocols, and essential analytical characterization methods, grounded in established chemical principles.

Introduction: The Significance of 3-(9-Anthryl)-L-alanine

3-(9-Anthryl)-L-alanine is a non-proteinogenic amino acid that combines the chiral backbone of L-alanine with the polycyclic aromatic hydrocarbon anthracene. This unique structure imparts fluorescent properties, allowing it to be used as a probe to study peptide structure and dynamics, protein-protein interactions, and enzyme activity.[1] In drug development, its incorporation into peptides can enhance their therapeutic potential and provide a means for tracking their distribution and metabolism.[1] Furthermore, in materials science, this amino acid derivative is explored for the development of novel polymers and organic semiconductors.[1]

This guide will focus on a practical and efficient laboratory-scale synthesis and purification of 3-(9-Anthryl)-L-alanine, ensuring high purity and the correct stereochemistry, which is crucial for its biological applications.

Strategic Approach to Synthesis

The synthesis of 3-(9-Anthryl)-L-alanine can be approached through several synthetic strategies. A logical and efficient pathway commences with the commercially available 9-anthraldehyde and constructs the chiral amino acid functionality. An asymmetric Strecker synthesis presents a powerful method for achieving the desired L-enantiomer with high stereoselectivity.[2][3] This approach involves the reaction of an aldehyde with a cyanide source and ammonia or an ammonia equivalent, followed by hydrolysis of the resulting α-aminonitrile. The use of a chiral catalyst or auxiliary is key to controlling the stereochemistry of the newly formed chiral center.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for 3-(9-Anthryl)-L-alanine.

Detailed Experimental Protocols

Synthesis of N-Boc-3-(9-anthryl)-D,L-alanine

This section details a plausible synthetic route to the racemic N-protected amino acid, which can then be subjected to chiral resolution or modified for an asymmetric synthesis.

Step 1: Synthesis of the Intermediate Azlactone

A common method to form the carbon backbone of non-proteinogenic amino acids is through an Erlenmeyer-Pschorr azlactone synthesis.

-

Reaction: 9-Anthraldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate.

-

Rationale: This reaction forms a stable oxazolone (azlactone) intermediate. The acetic anhydride serves as both the solvent and a dehydrating agent, while sodium acetate acts as the base to deprotonate the N-acetylglycine.

Step 2: Hydrolysis and Reduction of the Azlactone

-

Reaction: The azlactone is subsequently hydrolyzed and reduced to yield the racemic N-acetyl-3-(9-anthryl)-alanine.

-

Rationale: The hydrolysis opens the azlactone ring, and a subsequent reduction of the double bond, for instance, by catalytic hydrogenation, yields the desired amino acid backbone.

Step 3: Boc Protection

-

Reaction: The resulting amino acid is then protected with a tert-butyloxycarbonyl (Boc) group.

-

Rationale: The Boc protecting group is stable under a wide range of conditions but can be easily removed under acidic conditions, making it ideal for subsequent manipulations.[4]

Chiral Resolution of N-Boc-3-(9-anthryl)-D,L-alanine

The separation of the racemic mixture into its constituent enantiomers is a critical step.[5] This can be achieved through several methods, with enzymatic resolution being a highly efficient and selective option.

Protocol: Enzymatic Resolution using a Lipase

-

Esterification: The racemic N-Boc-3-(9-anthryl)-alanine is first converted to its methyl or ethyl ester.

-

Enzymatic Hydrolysis: The racemic ester is then subjected to hydrolysis using a lipase, such as Candida antarctica lipase B (CALB).

-

Mechanism: The lipase will selectively hydrolyze one of the enantiomers (typically the L-enantiomer) back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

-

Separation: The resulting mixture of the L-acid and the D-ester can be separated by extraction. The acidic component will be soluble in a basic aqueous solution, while the ester remains in the organic phase.

-

Hydrolysis of the D-ester: The separated D-ester can be hydrolyzed under basic conditions to yield N-Boc-3-(9-anthryl)-D-alanine.

-

Deprotection: The N-Boc protecting group is removed from the desired L-enantiomer by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Purification Methodologies

A rigorous purification protocol is essential to obtain 3-(9-Anthryl)-L-alanine of high purity, suitable for its intended applications.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

| Compound Stage | Proposed Solvent System | Rationale |

| Crude N-Boc-3-(9-anthryl)-alanine | Ethyl acetate/Hexane | Ethyl acetate is a good solvent for the compound at elevated temperatures, while hexane acts as an anti-solvent, inducing crystallization upon cooling. |

| Final 3-(9-Anthryl)-L-alanine | Water/Ethanol or Water/Isopropanol | The amino acid has some solubility in hot water, and the addition of a miscible organic solvent like ethanol or isopropanol can facilitate crystallization upon cooling. |

General Recrystallization Protocol:

-

Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Chiral High-Performance Liquid Chromatography (HPLC)

For the final assessment of enantiomeric purity and for small-scale purification, chiral HPLC is the method of choice.[1][6][7]

Illustrative Chiral HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Detection: UV detection at a wavelength where the anthracene moiety has strong absorbance (e.g., 254 nm or 365 nm).

The successful separation of the enantiomers will result in two distinct peaks in the chromatogram, allowing for the determination of the enantiomeric excess (e.e.) of the final product.

Caption: A logical workflow for the purification of 3-(9-Anthryl)-L-alanine.

Analytical Characterization

The identity and purity of the synthesized 3-(9-Anthryl)-L-alanine must be confirmed by appropriate analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the anthracene ring, as well as signals for the α-proton and β-protons of the alanine backbone. The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | The spectrum will display the expected number of signals for the carbon atoms in the molecule, including the distinct signals for the aromatic carbons, the carbonyl carbon, and the carbons of the alanine side chain. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 3-(9-Anthryl)-L-alanine (C₁₇H₁₅NO₂, MW: 265.31 g/mol ).[1][8] |

| Chiral HPLC | As described previously, this will confirm the enantiomeric purity of the final product. A purity of ≥ 99.5% is often desired.[1] |

| Optical Rotation | The specific rotation of the purified L-enantiomer should be measured and compared to literature values if available. |

Conclusion

The synthesis and purification of 3-(9-Anthryl)-L-alanine require a multi-step approach that combines classical organic synthesis techniques with modern methods for chiral resolution and purification. The strategy outlined in this guide, employing an asymmetric Strecker synthesis or a resolution of a racemic intermediate, followed by rigorous purification and analytical characterization, provides a robust framework for obtaining this valuable fluorescent amino acid in high purity and the desired enantiomeric form. The successful execution of these protocols will enable researchers to confidently utilize 3-(9-Anthryl)-L-alanine in their diverse applications, from fundamental biochemical studies to the development of novel therapeutics and advanced materials.

References

-

Chem-Impex. Fmoc-3-(9-anthryl)-L-alanine. [Link]

-

Chem-Impex. 3-(9-Anthryl)-L-alanine. [Link]

-

Chem-Impex. Boc-3-(9-anthryl)-L-alanine. [Link]

-

PubChem. 3-(9-Anthryl)-L-alanine. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

ResearchGate. Synthesis of substituted 9-anthraldehydes. [Link]

-

CONICET Digital. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

Royal Society of Chemistry. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. [Link]

-

PubMed. Enantioconvergent synthesis by sequential asymmetric Horner-Wadsworth-Emmons and palladium-catalyzed allylic substitution reactions. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Royal Society of Chemistry. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

ResearchGate. a HPLC separation of standard DL-alanine (50 mM in HPLC grade water). [Link]

-

Chemsigma. 3-(9-ANTHRYL)-L-ALANINE [100896-08-0]. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. 3-(9-Anthryl)-L-alanine | C17H15NO2 | CID 54087989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(9-Anthryl)-L-alanine: Synthesis, Characterization, and Advanced Applications

This guide provides a comprehensive technical overview of 3-(9-Anthryl)-L-alanine, a fluorescent, non-proteinogenic amino acid. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and multifaceted applications of this unique molecular probe, grounding all claims in authoritative scientific literature.

Core Molecular Attributes and Physicochemical Properties

3-(9-Anthryl)-L-alanine is distinguished by the fusion of a natural L-alanine scaffold with a bulky, photophysically active anthracene moiety. This unique combination imparts intrinsic fluorescence, making it an invaluable tool for probing biological systems and developing advanced materials.[1] Its core identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₅NO₂ | [2][3] |

| Molecular Weight | 265.31 g/mol | [3] |

| CAS Number | 100896-08-0 | [2] |

| IUPAC Name | (2S)-2-amino-3-(anthracen-9-yl)propanoic acid | [2][3] |

| Appearance | Pale to light yellow solid | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of 3-(9-Anthryl)-L-alanine is a multi-step process that requires precise control to achieve high purity and the correct stereochemistry. While various specific routes exist, a common and logical pathway involves the enantioselective synthesis from a key precursor, 9-anthraldehyde.

Rationale for Synthetic Strategy

An effective synthesis must address two primary challenges: the formation of the carbon-carbon bond between the alanine backbone and the sterically hindered C9 position of the anthracene, and the establishment of the L-chiral center. Asymmetric synthesis methodologies are therefore paramount.[4] A generalized, logical workflow often follows a variation of the Strecker synthesis or an asymmetric alkylation of a chiral glycine enolate equivalent, where 9-(chloromethyl)anthracene or 9-anthraldehyde serves as the electrophile. The use of N-protected derivatives, such as Boc- or Fmoc-3-(9-anthryl)-L-alanine, is standard practice, especially when the final product is intended for solid-phase peptide synthesis (SPPS).[5][6]

Generalized Asymmetric Synthesis Workflow

The following diagram illustrates a conceptual workflow for the asymmetric synthesis, starting from anthracene. This represents a logical sequence of reactions common in the field, emphasizing the key transformations required.

Caption: Conceptual workflow for the asymmetric synthesis of 3-(9-Anthryl)-L-alanine.

Experimental Protocol: Synthesis of 9-Anthraldehyde (Precursor)

A validated protocol for the key starting material is essential for reproducibility. The Vilsmeier-Haack reaction is a classic and reliable method for this formylation.

Materials:

-

Anthracene

-

N-methylformanilide

-

Phosphorus oxychloride (POCl₃)

-

o-Dichlorobenzene (solvent)

-

Crystalline sodium acetate

-

6 N Hydrochloric acid

-

Glacial acetic acid

-

Methanol

Procedure:

-

In a 2-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine N-methylformanilide (0.26 mole), phosphorus oxychloride (0.23 mole), o-dichlorobenzene (20 ml), and anthracene (0.13 mole).

-

Heat the mixture on a steam bath with stirring to 90–95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution with the evolution of HCl gas.

-

Continue heating for 1 hour.

-

Cool the mixture and add a solution of crystalline sodium acetate (140 g) in water (250 ml).

-

Perform steam distillation to remove the o-dichlorobenzene and most of the methylaniline. The residual reddish oil will solidify upon cooling.

-

Break up the solid residue and decant the aqueous liquor. Wash the solid by decantation with two 100-ml portions of 6 N HCl to remove residual amine, followed by a thorough wash with water.

-

Recrystallize the crude solid (typically 22–24 g) from hot glacial acetic acid (50 ml).

-

Filter the bright yellow aldehyde crystals by suction and wash the filter cake with methanol (30 ml). The expected yield is 77–84% with a melting point of 104.5–105°C.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the nine protons of the anthracene ring. The α-proton and the β-protons of the alanine backbone would appear further upfield, with their exact chemical shifts and coupling patterns dependent on the solvent and pH.

-

¹³C NMR: The carbon NMR would display numerous signals for the 14 aromatic carbons of the anthracene group and three distinct signals for the alanine portion: the carboxyl carbon (>170 ppm), the α-carbon (~50-60 ppm), and the β-carbon.[7]

-

IR Spectroscopy: Key vibrational bands would include those for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and characteristic C=C stretching bands for the aromatic anthracene ring.[8]

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 266.31, confirming the molecular weight.

Core Applications in Research and Development

The unique photophysical properties of the anthracene group make 3-(9-Anthryl)-L-alanine a powerful tool in several advanced scientific domains.

Fluorescent Probe for Protein Conformation and Dynamics

The primary application of this amino acid is as an intrinsic fluorescent probe.[1] The fluorescence emission of the anthracene moiety is highly sensitive to the polarity of its local microenvironment.

Causality and Mechanism: When incorporated into a peptide or protein sequence, the probe's fluorescence provides a readout of its location. If the residue is buried within the hydrophobic core of a folded protein, it will experience a nonpolar environment, resulting in a blue-shifted emission maximum and higher quantum yield.[9] Conversely, if the residue is exposed to the aqueous solvent upon protein unfolding or a conformational change, its environment becomes highly polar, causing a red-shift in the emission maximum and a decrease in fluorescence intensity. This solvatochromic shift allows researchers to monitor processes like protein folding, unfolding, and ligand binding in real-time.[10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-(9-Anthryl)-L-alanine | C17H15NO2 | CID 54087989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence of human liver alanine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(3'-fluorenyl-9'-oxo)-L-alanine: a novel photoreactive conformationally constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Photophysical intricacies of 3-(9-Anthryl)-L-alanine: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides an in-depth exploration of the excitation and emission spectra of 3-(9-Anthryl)-L-alanine, a fluorescently labeled amino acid of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photophysical properties of this molecule.

Introduction: The Significance of a Fluorescent Amino Acid Analogue

3-(9-Anthryl)-L-alanine is a non-canonical amino acid that incorporates the highly fluorescent anthracene moiety. This unique structure positions it as a powerful tool for investigating biological systems. The anthracene group serves as a spectroscopic probe, allowing for the sensitive detection and characterization of peptides, proteins, and their interactions. Its applications are diverse, ranging from a building block in peptide synthesis to a fluorescent probe in bioimaging and drug development.[1][2] The photophysical behavior of the anthryl group is intricately linked to its local environment, making 3-(9-Anthryl)-L-alanine a sensitive reporter of molecular conformation and binding events.

Core Photophysical Principles: A Jablonski Perspective

The fluorescence of 3-(9-Anthryl)-L-alanine is governed by the electronic transitions within the anthracene ring system. The process begins with the absorption of a photon, which elevates an electron from the ground state (S₀) to an excited singlet state (S₁ or higher). This is followed by a rapid, non-radiative decay to the lowest vibrational level of the S₁ state. The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence.

Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, and fluorescence.

The specific wavelengths of absorption (excitation) and emission are characteristic of the anthracene chromophore and are influenced by its chemical environment. Factors such as solvent polarity, pH, and interactions with neighboring molecules can significantly alter the energy levels of the ground and excited states, leading to shifts in the excitation and emission spectra.

Experimental Determination of Excitation and Emission Spectra

A comprehensive understanding of the photophysical properties of 3-(9-Anthryl)-L-alanine necessitates precise experimental measurements. The following section outlines a standardized protocol for acquiring its excitation and emission spectra.

Materials and Instrumentation

-

3-(9-Anthryl)-L-alanine: High purity grade.

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., methanol, ethanol, water, cyclohexane).

-

Spectrofluorometer: A calibrated instrument capable of measuring both excitation and emission spectra.

-

Quartz Cuvettes: 1 cm path length, four-sided polished.

Experimental Workflow

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 3-(9-Anthryl)-L-alanine

Abstract

3-(9-Anthryl)-L-alanine is a synthetic amino acid that incorporates a large, fluorescent anthracene moiety. This unique structure provides valuable photophysical properties, making it a powerful tool in various scientific disciplines, including peptide synthesis, drug development, and materials science.[1][2] Its utility as a fluorescent probe for biological imaging and in the development of novel therapeutics is of particular interest.[1][2] However, the successful application of 3-(9-Anthryl)-L-alanine is fundamentally dependent on a thorough understanding of its solubility characteristics in a range of solvent systems. This guide provides a comprehensive overview of the physicochemical properties of 3-(9-Anthryl)-L-alanine that govern its solubility, offers insights into predicting its behavior in different solvents, and presents a detailed, self-validating experimental protocol for the precise determination of its solubility.

Introduction: The Significance of Solubility for 3-(9-Anthryl)-L-alanine

3-(9-Anthryl)-L-alanine is a non-proteinogenic amino acid characterized by the fusion of an L-alanine backbone with a bulky, hydrophobic anthracene group.[1] This molecular architecture imparts unique fluorescent properties, allowing it to be used as an intrinsic probe in peptides and other biomolecules to study their structure, dynamics, and interactions.[2] Its applications are diverse, ranging from a building block in the synthesis of advanced materials with specific optical properties to its use in creating fluorescent probes for real-time cellular imaging.[1]

In drug development, understanding and quantifying the solubility of a molecule like 3-(9-Anthryl)-L-alanine is a critical first step. Solubility directly impacts:

-

Bioavailability: For a compound to be pharmacologically active, it must first dissolve in biological fluids to be absorbed and distributed to its target.

-

Formulation Development: The choice of solvents and excipients for a drug formulation is dictated by the solubility of the active pharmaceutical ingredient (API).

-

Reaction Kinetics: In synthetic chemistry, the rate and outcome of a reaction are often dependent on the solubility of the reactants in the chosen solvent.

-

Purification and Analysis: Chromatographic separations and other purification techniques rely on differential solubility.

Given the amphipathic nature of 3-(9-Anthryl)-L-alanine, with its polar amino acid functionality and a large, nonpolar aromatic ring system, its solubility behavior can be complex and highly dependent on the solvent environment.

Physicochemical Properties Influencing Solubility

The solubility of 3-(9-Anthryl)-L-alanine is a consequence of the interplay between its molecular structure and the properties of the solvent. The key contributing factors are:

-

The Amino Acid Backbone: The presence of the amino (-NH2) and carboxylic acid (-COOH) groups allows for ionization and the potential for hydrogen bonding. In aqueous solutions, the pH will significantly influence the charge state of these groups (cationic at low pH, zwitterionic at neutral pH, and anionic at high pH), which in turn dramatically affects solubility.[3] The solubility of the parent amino acid, L-alanine, is known to be pH-dependent.[3]

-

The Anthracene Moiety: The large, planar, and nonpolar anthracene group dominates a significant portion of the molecule's surface area.[4] This hydrophobic character will favor solubility in nonpolar organic solvents and significantly decrease solubility in water.

-

Crystalline Structure: In the solid state, molecules of 3-(9-Anthryl)-L-alanine will pack into a crystal lattice. The strength of the intermolecular forces within this lattice (lattice energy) must be overcome by the energy of solvation for dissolution to occur.

Based on these properties, a qualitative prediction of solubility can be made, which should then be confirmed experimentally.

Predicted Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Moderate | The polar amino acid portion will interact favorably with these solvents through hydrogen bonding. However, the large hydrophobic anthracene group will be energetically unfavorable to solvate, leading to overall limited solubility. Solubility in alcohols is expected to be higher than in water. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents have a high dielectric constant and can solvate the charged portions of the molecule while also accommodating the large nonpolar group through dipole-induced dipole and van der Waals interactions. |

| Nonpolar (e.g., Toluene, Hexane, Dichloromethane) | Low | While the anthracene group will be well-solvated, the polar amino acid head group will not, making dissolution energetically unfavorable. |

| Aqueous Buffers | pH-Dependent | Solubility is expected to be at its minimum at the isoelectric point (pI) and increase at pH values below the pKa of the amine group and above the pKa of the carboxylic acid group due to the formation of charged species. |

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust and self-validating method for determining the solubility of 3-(9-Anthryl)-L-alanine in a solvent of interest. The principle is based on the equilibrium saturation method, followed by quantification using UV-Vis spectrophotometry, leveraging the strong UV absorbance of the anthracene chromophore.

Materials and Equipment

-

3-(9-Anthryl)-L-alanine (solid)

-

Solvents of interest (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Calibrated micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Sources

A Technical Guide to the Fluorescence Quantum Yield of 3-(9-Anthryl)-L-alanine: Principles, Measurement, and Influential Factors

Introduction: The Significance of 3-(9-Anthryl)-L-alanine as a Fluorescent Probe

3-(9-Anthryl)-L-alanine is a non-canonical amino acid that incorporates the highly fluorescent anthracene moiety into a biological building block. This unique structure makes it an invaluable tool for researchers, particularly in the fields of biochemistry, biophysics, and drug development. Its intrinsic fluorescence provides a sensitive, non-invasive reporter for studying peptide and protein structure, dynamics, and interactions. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this fluorescence, directly impacting its utility as a probe. A high quantum yield is desirable for maximizing signal and sensitivity in fluorescence-based assays. This guide provides an in-depth exploration of the fluorescence quantum yield of 3-(9-Anthryl)-L-alanine, from the underlying photophysical principles to detailed experimental protocols for its accurate determination.

I. The Photophysics of Fluorescence: A Primer

To comprehend the quantum yield of 3-(9-Anthryl)-L-alanine, a foundational understanding of the photophysical processes governing fluorescence is essential. The interaction of light with the anthracene fluorophore initiates a series of events that can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the photophysical pathways for an excited molecule.

Upon absorption of a photon with appropriate energy, the anthracene moiety transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The excited state is transient and can return to the ground state through several competing pathways:

-

Fluorescence (kբ): The molecule relaxes by emitting a photon. This is a radiative process, and the rate at which it occurs is a key determinant of the quantum yield.

-

Internal Conversion (kᵢ꜀): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ to S₀), where the excess energy is dissipated as heat.

-

Intersystem Crossing (kᵢₛ꜀): A non-radiative transition to a triplet state (T₁). From the triplet state, the molecule can undergo phosphorescence or further non-radiative decay.

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. Mathematically, it is expressed in terms of the rate constants for the different decay pathways:

Φf = kբ / (kբ + kᵢ꜀ + kᵢₛ꜀)

A higher rate of fluorescence (kբ) relative to the non-radiative decay rates (kᵢ꜀ and kᵢₛ꜀) results in a higher quantum yield.

II. Experimental Determination of the Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method . This technique involves comparing the fluorescence intensity of the sample of interest (in this case, 3-(9-Anthryl)-L-alanine) to that of a well-characterized fluorescence standard with a known quantum yield.

A. Selection of a Suitable Fluorescence Standard

The choice of a standard is critical for accurate quantum yield determination. The ideal standard should:

-

Have a known and well-documented quantum yield.

-

Absorb and emit in a similar spectral region to the sample.

-

Be soluble in the same solvent as the sample.

-

Be photochemically stable.

For 3-(9-Anthryl)-L-alanine, which absorbs in the UV region and emits in the blue-violet region, suitable standards include:

| Standard | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |

| Anthracene | Ethanol | 355 | 403 | 0.27 |

B. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the fluorescence quantum yield of 3-(9-Anthryl)-L-alanine using the comparative method.

Caption: Experimental workflow for determining fluorescence quantum yield.

C. Detailed Protocol

-

Solution Preparation:

-

Prepare stock solutions of both 3-(9-Anthryl)-L-alanine and the chosen fluorescence standard in the desired solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.

-

The slope of this line for the sample (Grad_sample) and the standard (Grad_standard) will be used in the quantum yield calculation.

-

-

Quantum Yield Calculation:

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)

Where:

-

Φf_standard is the known quantum yield of the standard.

-

Grad_sample is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

Grad_standard is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_standard is the refractive index of the solvent used for the standard.

-

III. Factors Influencing the Quantum Yield of 3-(9-Anthryl)-L-alanine

The fluorescence quantum yield of 3-(9-Anthryl)-L-alanine is not an immutable constant but is highly sensitive to its local environment. Understanding these factors is crucial for the interpretation of experimental data and the design of fluorescence-based assays.

A. Solvent Polarity

The polarity of the solvent can significantly impact the quantum yield. For many aromatic fluorophores, an increase in solvent polarity can lead to a decrease in quantum yield. This is often due to increased rates of non-radiative decay pathways, such as intersystem crossing, in more polar environments. When incorporating 3-(9-Anthryl)-L-alanine into a peptide or protein, a change in its local environment from an aqueous, polar solvent to a non-polar protein interior can result in a significant increase in its fluorescence quantum yield.

B. pH

The ionization state of the amino and carboxylic acid groups of 3-(9-Anthryl)-L-alanine can influence its photophysical properties. Changes in pH will alter the protonation state of these groups, which can, in turn, affect the electronic structure of the anthracene fluorophore and its interaction with the solvent. This can lead to changes in both the fluorescence intensity and the quantum yield.

C. Temperature

Temperature has a pronounced effect on fluorescence quantum yield. Generally, an increase in temperature leads to a decrease in quantum yield. This is because higher temperatures increase the frequency and energy of collisions between the fluorophore and solvent molecules, which promotes non-radiative decay pathways (collisional quenching).

D. Presence of Quenchers

Fluorescence quenching is a process that decreases the fluorescence intensity and quantum yield of a fluorophore. Quenching can occur through various mechanisms, including:

-

Collisional (Dynamic) Quenching: The quencher deactivates the excited fluorophore through direct contact. Common quenchers include molecular oxygen, iodide ions, and acrylamide.

-

Static Quenching: The quencher forms a non-fluorescent complex with the ground-state fluorophore.

The presence of quenching agents in the experimental system will lead to an underestimation of the intrinsic quantum yield of 3-(9-Anthryl)-L-alanine.

IV. Reported Quantum Yield Values of 3-(9-Anthryl)-L-alanine

A comprehensive literature search is necessary to obtain specific, experimentally determined quantum yield values for 3-(9-Anthryl)-L-alanine under various conditions. This data is crucial for comparative studies and for validating experimental results. Researchers are encouraged to consult peer-reviewed scientific journals for the most accurate and up-to-date information.

| Solvent | pH | Temperature (°C) | Quantum Yield (Φf) | Reference |

| [Data to be populated from user's literature search] | ||||

| [Data to be populated from user's literature search] | ||||

| [Data to be populated from user's literature search] |

V. Conclusion: A Powerful Tool for a Discerning Scientist

3-(9-Anthryl)-L-alanine is a versatile and powerful fluorescent probe. Its utility, however, is intrinsically linked to its fluorescence quantum yield. A thorough understanding of the principles governing this parameter, coupled with meticulous experimental technique, is paramount for any researcher seeking to leverage the full potential of this unique amino acid. This guide has provided a comprehensive framework for the determination and interpretation of the fluorescence quantum yield of 3-(9-Anthryl)-L-alanine, empowering researchers to confidently employ this tool in their scientific endeavors.

References

[A numbered list of all cited sources with full bibliographic information and clickable URLs will be compiled here based on the specific research articles identified by the user.]

A Technical Guide to 3-(9-Anthryl)-L-alanine: A Versatile Fluorescent Amino Acid for Research and Development

Executive Summary: 3-(9-Anthryl)-L-alanine is a non-canonical, fluorescent amino acid that integrates the rigid, environmentally sensitive fluorophore of anthracene with the fundamental biochemistry of L-alanine. This unique combination has established it as an invaluable tool for researchers, scientists, and drug development professionals. Its intrinsic fluorescence provides a powerful, non-invasive probe for investigating peptide structure, dynamics, and interactions. Furthermore, its utility extends to materials science, where it serves as a building block for novel organic semiconductors.[1] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and key applications, complete with detailed experimental protocols and the scientific rationale underpinning its use.

Introduction: The Power of Intrinsic Probes

In the study of biological systems, fluorescent probes are essential for visualizing molecular processes in real-time.[1] While extrinsic dyes can be conjugated to biomolecules, they are often bulky and can perturb the native structure and function of the molecule under investigation. Fluorescent amino acids, which can be incorporated directly into the peptide backbone during synthesis, offer a more elegant solution.

3-(9-Anthryl)-L-alanine (Ala(9-anthryl)) stands out in this class due to the exceptional photophysical properties of its anthracene side chain.[2] The fluorescence of anthracene is highly sensitive to the local microenvironment, making Ala(9-anthryl) an exquisite reporter on processes such as protein folding, conformational changes, and binding events. Its derivatives are widely used in peptide synthesis, drug development, and materials science for creating advanced materials with enhanced optical properties.[1][3]

Chemical Structure and Physicochemical Properties

3-(9-Anthryl)-L-alanine is structurally composed of an L-alanine core covalently linked at its β-carbon to the 9-position of an anthracene ring. This structure imparts both chirality and unique spectroscopic properties.

Caption: Chemical Structure of 3-(9-Anthryl)-L-alanine.

The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-anthracen-9-ylpropanoic acid | [4][5] |

| CAS Number | 100896-08-0 | [1][4][5] |

| Molecular Formula | C₁₇H₁₅NO₂ | [1][5] |

| Molecular Weight | 265.31 g/mol | [1][5] |

| Appearance | Pale to light yellow solid | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Storage | 0 - 8 °C, protected from light | [1][3] |

Synthesis and Purification

While 3-(9-Anthryl)-L-alanine and its protected derivatives are commercially available, understanding its synthesis is crucial for specialized applications or isotopic labeling. A common strategy for synthesizing non-canonical phenylalanine derivatives involves the enzymatic amination of a corresponding cinnamic acid precursor using a Phenylalanine Ammonia Lyase (PAL). This biocatalytic approach offers high stereoselectivity, yielding the desired L-enantiomer under mild reaction conditions.

A plausible, though generalized, synthetic route is outlined below.

Caption: Conceptual workflow for the synthesis of 3-(9-Anthryl)-L-alanine.

Representative Experimental Protocol (Conceptual)

-

Precursor Synthesis: (E)-3-(anthracen-9-yl)acrylic acid is synthesized from 9-anthraldehyde and malonic acid via a Knoevenagel-Doebner condensation, typically catalyzed by pyridine and piperidine.

-

Enzymatic Amination: The acrylic acid derivative is dissolved in an aqueous ammonia buffer (e.g., 5M NH₄⁺/NH₃, pH 9.0). A suitable Phenylalanine Ammonia Lyase (PAL) enzyme is added. The reaction is incubated at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: The conversion of the substrate is monitored by HPLC, observing the depletion of the acrylic acid peak and the appearance of the amino acid product peak.

-

Purification: Upon completion, the enzyme is removed (e.g., by precipitation or filtration). The product is then purified from the reaction mixture using ion-exchange chromatography.

-

Validation: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to verify enantiomeric excess.

Causality behind Experimental Choices: The use of a PAL enzyme is critical for achieving the correct L-stereochemistry, which is essential for incorporation into biologically relevant peptides. The high pH and ammonia concentration create a reaction equilibrium that favors the amination reaction over the reverse elimination reaction.

Spectroscopic and Chiroptical Properties

The utility of Ala(9-anthryl) is rooted in its distinctive spectroscopic signature.

UV-Visible Absorption and Fluorescence Spectroscopy

The anthracene moiety dominates the electronic spectrum, exhibiting a characteristic structured absorption profile in the UV region (typically ~340-380 nm) and a similarly structured emission profile in the blue region (~390-450 nm).

Caption: Jablonski diagram illustrating the photophysical processes.

Key Photophysical Parameters: The exact photophysical parameters are highly dependent on the solvent environment, a property that makes Ala(9-anthryl) a powerful environmental probe.

| Parameter | Typical Value / Observation | Significance |

| λ_abs,max | ~350-380 nm | Allows for selective excitation without damaging other biomolecules. |

| λ_em,max | ~390-450 nm | Emission in the visible blue region. |

| Molar Extinction (ε) | High (>5,000 M⁻¹cm⁻¹) | Strong absorption allows for high sensitivity. |

| Stokes Shift | Moderate (~30-50 nm) | Sufficient separation of excitation and emission for sensitive detection. |

| Quantum Yield (Φ_F) | Highly solvent-dependent | Decreases in polar/protic solvents due to quenching mechanisms. Reports on local polarity. |

| Lifetime (τ_F) | ~1-10 ns | The decay dynamics can be complex, sometimes showing multi-exponential decay due to different local environments or quenching.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural verification.

-

¹H NMR: The spectrum is characterized by distinct regions: the aromatic region (7.5-8.5 ppm) showing complex splitting from the anthracene protons, the α-proton (Cα-H) around 4.0 ppm, and the β-protons (Cβ-H₂) as a multiplet around 3.0-3.5 ppm.

-

¹³C NMR: The spectrum will show a large number of signals in the aromatic region (120-140 ppm), along with signals for the carboxyl carbon (~175 ppm), Cα (~55 ppm), and Cβ (~35 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will readily show the protonated molecular ion [M+H]⁺ at m/z 266.12. High-resolution MS can confirm the elemental composition.

Circular Dichroism (CD) Spectroscopy

As a chiral molecule, Ala(9-anthryl) is CD-active. When incorporated into a peptide, the far-UV CD spectrum (190-250 nm) is dominated by the peptide backbone conformation.[6] This allows researchers to monitor changes in secondary structure (e.g., α-helix vs. random coil) upon ligand binding or environmental changes.[7] The characteristic negative bands at ~208 nm and ~222 nm are indicative of α-helical content. The anthracene chromophore itself contributes to the near-UV CD spectrum (250-400 nm), which can provide information on the tertiary structure and the local chiral environment of the side chain.[8][9]

Key Applications and Methodologies

Incorporation into Peptides via Fmoc-SPPS

The most common application of Ala(9-anthryl) is as a fluorescent label in peptides. This is achieved using its N-terminally protected Fmoc derivative, Fmoc-3-(9-anthryl)-L-alanine , in standard solid-phase peptide synthesis (SPPS).[3]

Caption: Workflow for incorporating Fmoc-3-(9-anthryl)-L-alanine via SPPS.

Self-Validating Protocol for a Single Coupling Cycle:

-

Resin Preparation: Start with the peptide-resin, which has a free N-terminal amine from the previous cycle's deprotection step. Swell the resin in high-quality, amine-free dimethylformamide (DMF).

-

Activation of Amino Acid: In a separate vessel, dissolve Fmoc-3-(9-anthryl)-L-alanine (1.5-4 eq. relative to resin loading), a coupling agent like HBTU (1.5-4 eq.), and a base such as N,N-diisopropylethylamine (DIPEA) (3-8 eq.) in DMF. Allow to pre-activate for 1-5 minutes. Rationale: HBTU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the resin's free amine.

-

Coupling Reaction: Add the activated amino acid solution to the swelled peptide-resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A negative result (beads remain colorless) indicates the successful consumption of all free amines and thus a complete coupling reaction. If the test is positive, the coupling step should be repeated. This feedback loop makes the protocol self-validating.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the newly added Ala(9-anthryl), exposing a new N-terminal amine for the next coupling cycle.[10]

-

Final Steps: After the final amino acid is coupled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is then purified by reverse-phase HPLC.

Use as a Fluorescent Probe in Biophysical Studies

Once incorporated into a peptide or protein, Ala(9-anthryl) can be used in a variety of fluorescence-based assays.

-

Environmental Sensing: Changes in the fluorescence intensity, emission maximum (color), and lifetime can report on protein folding, unfolding, or binding events that alter the polarity of the environment around the anthracene probe.

-

Förster Resonance Energy Transfer (FRET): The anthracene moiety can serve as a FRET donor when paired with a suitable acceptor (e.g., a tryptophan residue or another fluorescent label). The efficiency of energy transfer is proportional to 1/r⁶ (where r is the distance between donor and acceptor), making it a molecular ruler to measure intramolecular or intermolecular distances.

Caption: Principle of a FRET-based binding assay using Ala(9-anthryl).

Conclusion and Future Perspectives

3-(9-Anthryl)-L-alanine is more than just a modified amino acid; it is a sophisticated analytical tool that provides a window into molecular behavior. Its well-defined photophysical properties and straightforward incorporation into peptides have solidified its role in biophysical chemistry and drug discovery. Future advancements will likely focus on developing new anthryl-alanine derivatives with red-shifted excitation and emission profiles to minimize cellular autofluorescence and improve tissue penetration for in-vivo imaging applications. Furthermore, its application in materials science as a component of optoelectronic devices remains a promising area of active research.[1][2]

References

-

Frontiers in Bioengineering and Biotechnology. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Retrieved January 27, 2026, from [Link]

-

Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 27, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 220-237. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54087989, 3-(9-Anthryl)-L-alanine. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Retrieved January 27, 2026, from [Link]

-

Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Retrieved January 27, 2026, from [Link]

-

Boens, N., et al. (n.d.). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 27, 2026, from [Link]

-

National Institute of Standards and Technology. (1976). Fluorescence quantum yield measurements. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Circular dichroism of peptides. Retrieved January 27, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Circular Dichroism of Protein-Dye Complexes as a Characterization Tool for Protein Higher Order Structures. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Retrieved January 27, 2026, from [Link]

-

YouTube. (2020). Introduction To The FMOC Approach: solid phase peptide syntheses. Retrieved January 27, 2026, from [Link]

-

SpectraBase. (n.d.). D-Alanine - Optional[13C NMR] - Chemical Shifts. Retrieved January 27, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-(9-Anthryl)-L-alanine | C17H15NO2 | CID 54087989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 8. criver.com [criver.com]

- 9. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Advent of a Molecular Lantern: An In-depth Technical Guide to the Early Studies of 3-(9-Anthryl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorescent non-canonical amino acids into peptides and proteins has revolutionized our ability to probe biological systems. Among these molecular probes, 3-(9-Anthryl)-L-alanine stands as a classic example, offering a bulky, environmentally sensitive fluorophore. This technical guide delves into the early studies surrounding the discovery and synthesis of this important research tool. While the seminal publication by Robert Schwyzer and Peter Schiller remains elusive in broad digital archives, this guide reconstructs the likely scientific context of its inception, details a robust and widely adopted synthetic methodology, and explores its foundational applications in peptide chemistry.

Introduction: The Need for Intrinsic Fluorophores in Peptide Science

Prior to the development of genetically encoded fluorescent proteins, the study of peptide and protein conformation and dynamics relied heavily on extrinsic probes. These probes, while useful, often introduced significant perturbations to the system under investigation. The ideal tool would be an amino acid analogue with inherent fluorescence that could be incorporated directly into the peptide backbone during synthesis. This would allow for site-specific labeling and a more faithful reporting of the local molecular environment.

The natural aromatic amino acids, tryptophan, tyrosine, and phenylalanine, possess intrinsic fluorescence. However, their utility is often limited by overlapping spectra, environmental quenching, and excitation wavelengths that can be damaging to biological samples. This created a demand for synthetic amino acids with tunable photophysical properties, such as larger Stokes shifts and emission profiles in the visible spectrum. The anthracene moiety, with its rigid, planar structure and strong fluorescence, was an attractive candidate for derivatizing an amino acid.

The Pioneering Work of Schwyzer and Schiller: A Historical Perspective

The early 1970s were a period of significant innovation in peptide chemistry, with a focus on synthesizing analogues of peptide hormones to understand their structure-activity relationships. It is within this context that the work of Robert Schwyzer and his collaborator, Peter Schiller, at the Institute of Molecular Biology and Biophysics at the ETH Zurich, likely led to the development of 3-(9-Anthryl)-L-alanine. While their specific publication detailing the initial synthesis of this compound could not be retrieved for this guide, their extensive work on other modified amino acids, such as p-azido-L-phenylalanine, published in Helvetica Chimica Acta in 1971, points to their pioneering efforts in creating novel probes for peptide studies. The development of 3-(9-Anthryl)-L-alanine would have been a logical extension of this work, providing a fluorescent marker to study peptide conformation and binding.

The primary motivation for its synthesis was likely to create a tool for intramolecular distance measurements in peptides using Förster Resonance Energy Transfer (FRET). By pairing an anthryl-alanine residue with a suitable acceptor, researchers could elucidate the spatial arrangement of different parts of a peptide chain in solution.

Synthesis of 3-(9-Anthryl)-L-alanine: A Detailed Protocol

The following is a well-established and reliable method for the synthesis of 3-(9-Anthryl)-L-alanine, reflecting the likely principles of the original synthesis. This multi-step process begins with a commercially available starting material and employs standard organic chemistry transformations.

Overall Synthetic Scheme

Caption: Synthetic pathway for 3-(9-Anthryl)-L-alanine.

Step-by-Step Experimental Protocol

Step 1: Erlenmeyer-Plöchl Azlactone Synthesis

-

Reactants:

-

9-Anthraldehyde (1.0 eq)

-

N-acetylglycine (1.2 eq)

-

Sodium acetate (anhydrous, 1.0 eq)

-

Acetic anhydride (3.0 eq)

-

-

Procedure:

-

Combine 9-anthraldehyde, N-acetylglycine, and sodium acetate in a round-bottom flask equipped with a reflux condenser.

-

Add acetic anhydride to the mixture.

-

Heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add ethanol to quench the excess acetic anhydride.

-

The crude azlactone product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol and then water.

-

Dry the product under vacuum.

-

Step 2: Hydrolysis to the α,β-Dehydroamino Acid

-

Reactants:

-

Azlactone intermediate from Step 1 (1.0 eq)

-

1 M Sodium hydroxide solution

-

-

Procedure:

-

Suspend the crude azlactone in a 1 M sodium hydroxide solution.

-

Heat the mixture to reflux for 4-6 hours until the solid dissolves and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The α,β-dehydroamino acid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Step 3: Asymmetric Hydrogenation and Hydrolysis

-

Reactants:

-

α,β-Dehydroamino acid from Step 2 (1.0 eq)

-

Methanol (solvent)

-

Asymmetric hydrogenation catalyst (e.g., a Rhodium-based catalyst with a chiral phosphine ligand like (R,R)-DiPAMP)

-

Hydrogen gas

-

6 M Hydrochloric acid

-

-

Procedure:

-

Dissolve the α,β-dehydroamino acid in methanol in a high-pressure hydrogenation vessel.

-

Add the asymmetric hydrogenation catalyst under an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature for 24-48 hours.

-

Monitor the reaction for the uptake of hydrogen.

-

Once the reaction is complete, release the pressure and remove the catalyst by filtration.

-

Evaporate the methanol under reduced pressure.

-

Add 6 M hydrochloric acid to the residue and heat to reflux for 4-6 hours to hydrolyze the N-acetyl group.

-

Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (around pH 6) to precipitate the final product, 3-(9-Anthryl)-L-alanine.

-

Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

-

Physicochemical and Spectroscopic Properties

The defining characteristic of 3-(9-Anthryl)-L-alanine is its strong fluorescence, which is highly sensitive to the polarity of its environment. This solvatochromism makes it an excellent probe for studying protein folding and binding events.

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Appearance | Pale yellow solid |

| Excitation Maximum (λ_ex) | ~360-380 nm |

| Emission Maximum (λ_em) | ~400-420 nm (can shift based on solvent polarity) |

| Quantum Yield | High in non-polar solvents, decreases in polar solvents |

Early Applications in Peptide Chemistry

The primary early application of 3-(9-Anthryl)-L-alanine was in the study of peptide conformation using FRET. By incorporating it into a peptide sequence along with a suitable acceptor, such as a tryptophan residue or a dinitrophenyl group, researchers could measure intramolecular distances.

FRET-based Distance Measurement Workflow

Caption: Workflow for FRET-based distance measurements in peptides.

This technique was instrumental in early studies of the solution conformations of peptide hormones and their analogues. For example, it could be used to investigate the folding of a peptide upon binding to a receptor or a membrane.

Conclusion

The development of 3-(9-Anthryl)-L-alanine by pioneers like Schwyzer and Schiller marked a significant step forward in the field of chemical biology. It provided a powerful tool for the site-specific fluorescent labeling of peptides, enabling detailed studies of their structure and dynamics. While the exact details of its initial discovery require further historical research, the synthetic methodologies and applications outlined in this guide provide a solid foundation for understanding the importance and utility of this versatile molecular probe. Its legacy continues in modern research, where it and other fluorescent amino acids are indispensable for unraveling the complexities of biological systems.

References

- While the original publication by Schwyzer and Schiller on 3-(9-Anthryl)-L-alanine could not be definitively located for this guide, their related work provides context for the era of its discovery: Schiller, P. W., & Schwyzer, R. (1971). p-Azido-L-phenylalanin, eine neue ‘photo-chemische Sonde’ für die Peptidchemie. Helvetica Chimica Acta, 54(5), 1647-1655. [A clickable URL cannot be provided as the specific article is behind a paywall and a direct, stable link is not available. The journal can be accessed through academic libraries and publisher websites.]

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-(9-Anthryl)-L-alanine into Peptides

Introduction: Harnessing the Photophysical Properties of Anthracene in Peptide Chemistry